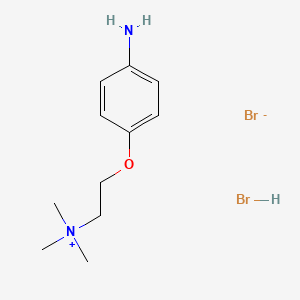

2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as (2-[4-aminophenoxy]ethyl)trimethylammonium bromide, has the molecular formula C11H19BrN2O . Its average mass is 275.185 Da and its monoisotopic mass is 274.068054 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a central ethanaminium core, with a 4-aminophenoxy group and three methyl groups attached to the nitrogen atom. A bromide ion is also associated with the molecule .Scientific Research Applications

Application in the Synthesis of Colorless Polyimides

Specific Scientific Field

Polymer Science and Engineering

Summary of the Application

The compound 4-(4-Aminophenoxy)-2,6-dimethylaniline, which is structurally similar to 4-APC (hydrobromide), has been used in the synthesis of colorless polyimides .

Methods of Application or Experimental Procedures

The compound was reacted with aromatic dianhydride via a two-step polycondensation process to produce the polyimides .

Results or Outcomes

The resulting polyimides showed good thermal properties, with a 5% weight loss at a temperature range of 510-529 °C and a glass transition temperature above 290 °C. They also exhibited good optical transparency, with a cut-off wavelength in the region of 296-358 nm and above 92-99% at 550 nm .

Synthesis of Novel Polyimides Based on 10,10-bis

Summary of the Application

A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .

Methods of Application or Experimental Procedures

The diamine was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

Results or Outcomes

The resulting polyimides were predominantly amorphous, and displayed excellent thermal stability with a glass-transition temperature of 290–359 °C, a 10% weight loss temperature of 522–566 °C, and a residue of 59–65% at 800 °C in nitrogen .

Thermal, Soluble, and Hydrophobic Properties of Polyimides

Summary of the Application

A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), which is structurally similar to 4-APC (hydrobromide), has been used to prepare a series of polyimides with commercial aromatic dianhydrides .

Methods of Application or Experimental Procedures

The compound was synthesized through three-step methods, and then used to prepare for a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .

Results or Outcomes

The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO. They exhibited high thermal stability with the glass transition temperature (Tg) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .

Synthesis of Novel Polyimides Based on 10,10-bis

Results or Outcomes

These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

Application of α-Bromination Reaction on Acetophenone Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Methods of Application or Experimental Procedures

The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Results or Outcomes

The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Synthesis and Characterization of Colorless Polyimides

Summary of the Application

A new aromatic polyimides (PIs) having asymmetric aromatic diamine with methyl groups at the ortho position of amino group has been developed to prepare transparent film in the visible region .

properties

IUPAC Name |

2-(4-aminophenoxy)ethyl-trimethylazanium;bromide;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O.2BrH/c1-13(2,3)8-9-14-11-6-4-10(12)5-7-11;;/h4-7H,8-9,12H2,1-3H3;2*1H/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNWYQOYBCUWKU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC1=CC=C(C=C1)N.Br.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723292.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)

![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)

![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)

![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)